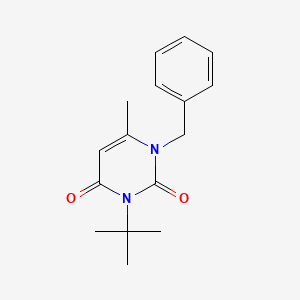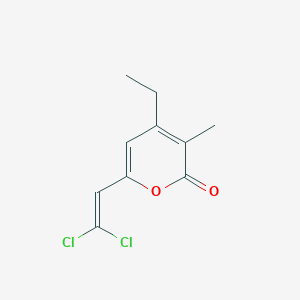![molecular formula C15H11ClN4O2S B5577820 2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide
Overview
Description
Benzimidazole derivatives, such as the compound of interest, are notable for their diverse applications, including their biological activities. Their synthesis and structural characterization form the basis for understanding their chemical and physical properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclocondensation reactions between guanidinobenzimidazole and heteroaromatic aldehydes, as well as reactions with various amines and acid chlorides (Hranjec, Pavlović, & Karminski-Zamola, 2012). These methods enable the production of a wide range of substituted benzimidazole compounds with potential biological activities.
Molecular Structure Analysis
Crystal structure determination, through techniques like X-ray diffraction, reveals the molecular and crystal structures of benzimidazole derivatives. These studies show the planarity and delocalization within the benzimidazole moiety and highlight the presence of hydrogen bonding in the solid state, contributing to the stability and tautomeric forms of these compounds (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including cyclization and reactions with nitrogen nucleophiles, to yield compounds with diverse functional groups. These reactions are fundamental in tailoring the chemical properties of benzimidazole derivatives for specific applications (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For instance, the presence of various substituents can affect the overall polarity and thermal behavior of these compounds (Padalkar et al., 2014).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity and interaction with other molecules, are determined by their functional groups and molecular structure. Studies on these compounds have revealed their potential as antimicrobial agents, showcasing their reactivity towards various bacterial and fungal strains (Naganagowda & Petsom, 2011).
Scientific Research Applications
Anticancer Properties
One significant application of compounds structurally related to 2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide lies in their potential as anticancer agents. For instance, a derivative, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed promising proapoptotic activity on melanoma cell lines, indicating its potential in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Activity
Another key area of research is the antimicrobial properties of related compounds. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For example, novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives synthesized from p-N,N-diethyl amino salicylaldehyde demonstrated effective antibacterial and antifungal properties (Padalkar et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural characterization of similar compounds are vital for understanding their potential applications. For instance, the X-ray structure characterization and DFT calculations of antipyrine derivatives, including a compound similar to the one , provided valuable insights into their molecular structure and potential interactions (Saeed et al., 2020). Such structural analyses are crucial for tailoring these compounds for specific applications.
Photophysical Characteristics
The photophysical characteristics of related compounds have also been studied. Research into the excited state intra-molecular proton transfer pathway of compounds such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and its derivatives reveals their unique absorption and emission properties, which could have applications in fluorescence and imaging technologies (Padalkar et al., 2011).
properties
IUPAC Name |
2-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-10-4-2-1-3-9(10)13(21)20-15(23)17-8-5-6-11-12(7-8)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAKTTNLLGLIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)


![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)